molecular formula C34H63N11O10 B14266226 H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH CAS No. 156343-40-7

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH

Cat. No.: B14266226
CAS No.: 156343-40-7
M. Wt: 785.9 g/mol
InChI Key: BSGXCTAPWZZSCP-BLDMREOXSA-N
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Description

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH is a linear heptapeptide characterized by the sequence Asn-Arg-Leu-Leu-Leu-Thr-Gly. Key structural features include:

  • Triple leucine (Leu) residues: This hydrophobic cluster may enhance membrane interaction or protein-binding capabilities.
  • Arginine (Arg): A positively charged residue that could mediate interactions with negatively charged biomolecules (e.g., DNA, phospholipids).
  • Terminal glycine (Gly): Provides structural flexibility due to its small size.

Properties

CAS No.

156343-40-7

Molecular Formula

C34H63N11O10

Molecular Weight

785.9 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C34H63N11O10/c1-16(2)11-22(42-29(51)21(9-8-10-39-34(37)38)41-28(50)20(35)14-25(36)47)30(52)43-23(12-17(3)4)31(53)44-24(13-18(5)6)32(54)45-27(19(7)46)33(55)40-15-26(48)49/h16-24,27,46H,8-15,35H2,1-7H3,(H2,36,47)(H,40,55)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,48,49)(H4,37,38,39)/t19-,20+,21+,22+,23+,24+,27+/m1/s1

InChI Key

BSGXCTAPWZZSCP-BLDMREOXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxyl group, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Peptides

Table 1: Structural and Functional Overview of Comparable Peptides

Peptide Name Sequence (N- to C-terminal) Molecular Weight (Da) Key Residues Function/Application Reference
H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH Asn-Arg-Leu-Leu-Leu-Thr-Gly ~785* 3×Leu, Arg, Thr Hypothesized signaling or binding roles
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu ~1,900† 4×Cys, Thr, Gly Therapeutic agent (autoimmune/infectious diseases)
Leu-Arg-Arg-Ala-Ser-Leu-Gly Leu-Arg-Arg-Ala-Ser-Leu-Gly ~800‡ 2×Arg, Ser Substrate for cAMP-dependent protein kinase
SFLL Peptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe ~1,700† Leu-Leu-Arg, Ser Thrombin receptor agonist
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly 1,008.2 2×Cys, Pro Oxytocin analog (hormonal activity)

*Calculated based on amino acid residues (excluding water loss from peptide bonds). †Reported in referenced evidence. ‡Estimated from sequence.

Key Comparative Insights

Hydrophobic Motifs and Membrane Interactions
  • Triple Leu vs. Double Leu : The target peptide’s Leu-Leu-Leu motif may enhance hydrophobic interactions compared to peptides like SFLL (Leu-Leu-Arg) or Leu-Arg-Arg-Ala-Ser-Leu-Gly. This could promote stronger membrane association or protein-binding avidity.
  • Cysteine-Containing Peptides : Peptides with Cys residues (e.g., and ) form disulfide bonds, improving stability but complicating synthesis. The absence of Cys in the target peptide simplifies production but may reduce structural rigidity .
Charged Residues and Signaling Roles
  • Arg-Rich Sequences: Both the target peptide and Leu-Arg-Arg-Ala-Ser-Leu-Gly () contain Arg, which is critical for kinase interactions. However, the latter’s Arg-Arg-Ala-Ser motif is a canonical phosphorylation site for cAMP-dependent protein kinase, whereas the target’s Arg is adjacent to hydrophobic Leu residues, suggesting divergent roles .
  • Thr as a Potential Modification Site: The target’s Thr residue could serve as a phosphorylation or glycosylation site, analogous to Ser in ’s peptide. Further studies are needed to confirm this.
Biochemical Stability and Formulation
  • Lyophilization and Solubility : Peptides like H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH () are often lyophilized for stability, whereas the target peptide’s lack of Cys may favor aqueous solubility. However, its triple Leu motif could necessitate specialized formulations to prevent aggregation.

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